molecular formula C15H16 B12524864 1-(Cyclohexylidenemethyl)-2-ethynylbenzene CAS No. 819871-41-5

1-(Cyclohexylidenemethyl)-2-ethynylbenzene

Cat. No.: B12524864
CAS No.: 819871-41-5
M. Wt: 196.29 g/mol
InChI Key: RKSOQFXVTPNPSC-UHFFFAOYSA-N
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Description

1-(Cyclohexylidenemethyl)-2-ethynylbenzene is an organic compound that features a cyclohexylidene group attached to a benzene ring with an ethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylidenemethyl)-2-ethynylbenzene typically involves the following steps:

    Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with a suitable reagent to form the cyclohexylidene intermediate.

    Attachment of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with the cyclohexylidene intermediate in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylidenemethyl)-2-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The cyclohexylidene group can be reduced to form cyclohexylmethyl derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexylmethyl derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(Cyclohexylidenemethyl)-2-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylidenemethyl)-2-ethynylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the cyclohexylidene group can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylmethyl)-2-ethynylbenzene: Similar structure but with a cyclohexylmethyl group instead of a cyclohexylidene group.

    1-(Cyclohexylidenemethyl)-2-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.

    1-(Cyclohexylidenemethyl)-2-ethynylphenol: Similar structure but with a hydroxyl group on the benzene ring.

Uniqueness

1-(Cyclohexylidenemethyl)-2-ethynylbenzene is unique due to the presence of both the cyclohexylidene and ethynyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

819871-41-5

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-(cyclohexylidenemethyl)-2-ethynylbenzene

InChI

InChI=1S/C15H16/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h1,6-7,10-12H,3-5,8-9H2

InChI Key

RKSOQFXVTPNPSC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C=C2CCCCC2

Origin of Product

United States

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